2-Chloro-6-methanesulfonylbenzaldehyde
Overview
Description
2-Chloro-6-methanesulfonylbenzaldehyde is an organic compound with the molecular formula C8H7ClO3S and a molecular weight of 218.66 g/mol . It is a chlorinated benzaldehyde derivative with a methanesulfonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methanesulfonylbenzaldehyde typically involves the chlorination of 6-methanesulfonylbenzaldehyde. One common method is the reaction of 6-methanesulfonylbenzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also focuses on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methanesulfonylbenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzaldehydes with various functional groups.
Oxidation Reactions: The major product is 2-Chloro-6-methanesulfonylbenzoic acid.
Reduction Reactions: The major product is 2-Chloro-6-methanesulfonylbenzyl alcohol.
Scientific Research Applications
2-Chloro-6-methanesulfonylbenzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methanesulfonylbenzaldehyde depends on its specific application. In enzyme inhibition studies, the compound may act by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. In protein modification, it may react with specific amino acid residues, leading to changes in protein structure and function. The molecular targets and pathways involved vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methanesulfonyl group.
2-Chloro-6-methylbenzaldehyde: Similar structure but with a methyl group instead of a methanesulfonyl group.
Uniqueness
2-Chloro-6-methanesulfonylbenzaldehyde is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in nucleophilic substitution reactions and provides additional sites for chemical modification .
Properties
IUPAC Name |
2-chloro-6-methylsulfonylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYLETUVWATVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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